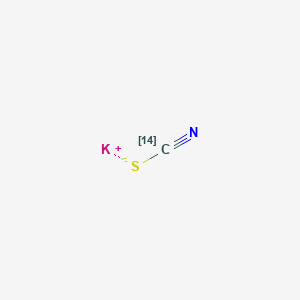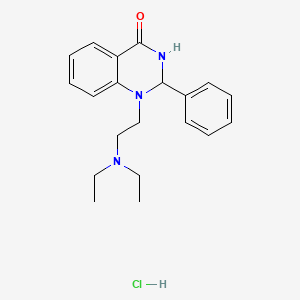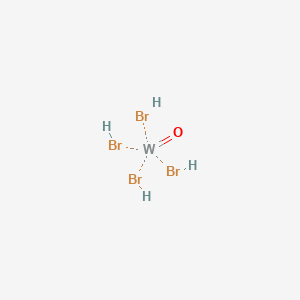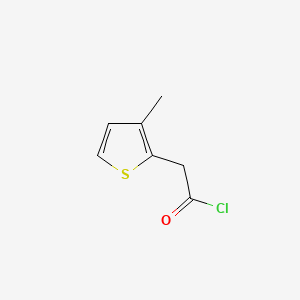
(3-Methylthiophen-2-yl)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylthiophen-2-yl)acetyl chloride is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)acetyl chloride typically involves the acylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(3-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling Reactions: Formation of biaryl compounds.
科学研究应用
Chemistry
(3-Methylthiophen-2-yl)acetyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various thiophene-based compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
Thiophene derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound can be used to synthesize bioactive molecules that target specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties make it suitable for applications in electronics and optoelectronics.
作用机制
The mechanism of action of (3-Methylthiophen-2-yl)acetyl chloride depends on its chemical reactivity and the nature of its interactions with other molecules. In biological systems, thiophene derivatives can interact with enzymes, receptors, and other molecular targets, modulating their activity. The acetyl chloride group can act as an electrophile, reacting with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
Similar Compounds
2-Acetyl-5-methylthiophene: Similar in structure but with different substitution patterns on the thiophene ring.
2-Acetyl-3-methylthiophene: Another thiophene derivative with acetyl substitution at different positions.
Thiophene-2-acetyl chloride: A related compound with the acetyl chloride group attached to the thiophene ring at a different position.
Uniqueness
(3-Methylthiophen-2-yl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored functionalities for various applications.
属性
CAS 编号 |
178911-88-1 |
|---|---|
分子式 |
C7H7ClOS |
分子量 |
174.65 g/mol |
IUPAC 名称 |
2-(3-methylthiophen-2-yl)acetyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-10-6(5)4-7(8)9/h2-3H,4H2,1H3 |
InChI 键 |
WMYLFDDOZNTFPW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


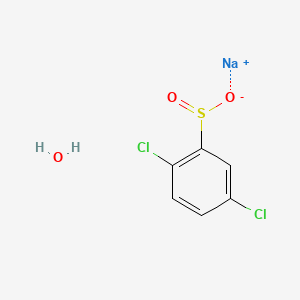
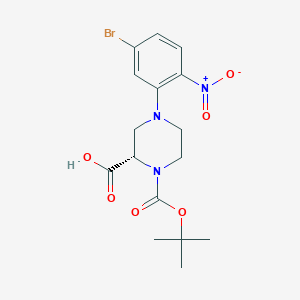
![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
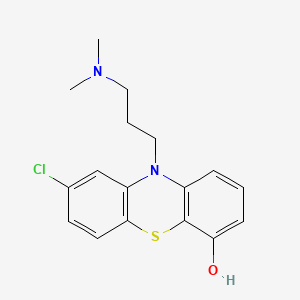


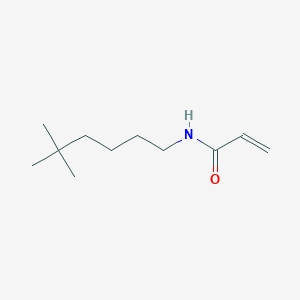

![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
